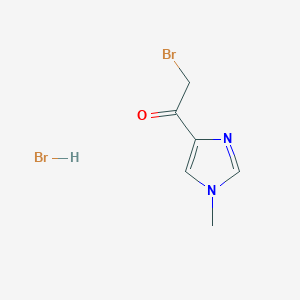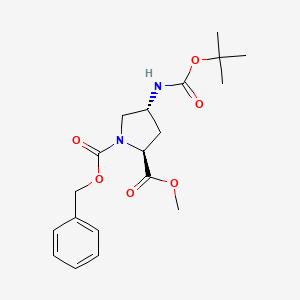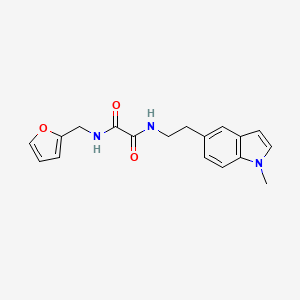
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, also known as IBTQ, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. IBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has also been shown to modulate the activity of various receptors, including the nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPARγ), which play important roles in inflammation and cancer.
Biochemical and Physiological Effects
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing the activity of COX-2 and LOX enzymes. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the activity of various signaling pathways. In addition, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been found to exhibit antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has some limitations for lab experiments. It has low solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide. One area of research is the development of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide-based drugs for the treatment of inflammatory disorders, such as arthritis and asthma. Another area of research is the investigation of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide's potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Furthermore, research could focus on the elucidation of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide's mechanism of action and its interactions with various cellular targets. Overall, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has significant potential for the development of new therapeutic agents, and further research is needed to fully understand its biological activities and clinical applications.
Synthesemethoden
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide involves a multi-step process that begins with the condensation of 2,5-dimethylbenzaldehyde with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield the final product, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide. The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new therapeutic agents. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has also been found to possess anti-viral properties, which could be useful in the treatment of viral infections. Furthermore, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways and physiological processes.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-8-18(12-17(20)7-10-21(24)25)23-22(26)19-11-15(3)5-6-16(19)4/h5-6,8-9,11-12,14H,7,10,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIFNZHZNPPYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)


![5-Chloro-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2910837.png)



![Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride](/img/structure/B2910846.png)

![3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910849.png)
![(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2910850.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2910853.png)

![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)